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Introduction

The delivery of small interfering RNA (siRNA) holds immense therapeutic potential, but its
clinical translation is contingent on the development of safe and effective delivery vehicles.
Lipid nanoparticles (LNPs) have emerged as the leading platform for systemic siRNA delivery,
exemplified by the FDA-approved drug Onpattro®. A standard LNP formulation consists of four
key components: an ionizable cationic lipid for sSIRNA encapsulation and endosomal escape, a
helper phospholipid for structural integrity, cholesterol to stabilize the lipid bilayer, and a
PEGylated lipid to control particle size and increase circulation time.[1]

This document provides detailed application notes and protocols for the formulation of SIRNA-
loaded LNPs incorporating the anionic helper lipid 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-
glycerol) (DOPG). The inclusion of anionic lipids like DOPG can modulate the physicochemical
properties and biological behavior of LNPs, potentially influencing their cellular uptake,
biodistribution, and interaction with the immune system.[2][3] Specifically, anionic helper lipids
have been shown to shift nanoparticle tropism towards the spleen, which could be
advantageous for targeting specific cell types or for immunomodulatory applications.[2][3]
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Data Presentation

The following tables summarize representative quantitative data for a standard siRNA-LNP

formulation and a formulation where the neutral helper lipid, DSPC, is replaced with the anionic

lipid, DOPG. These values are based on typical results obtained from microfluidic-based

synthesis and characterization.

Table 1: Lipid Formulation Composition

Component

Standard LNP (Molar Ratio
%)

DOPG LNP (Molar Ratio %)

lonizable Cationic Lipid (e.qg.,

50 50

DLin-MC3-DMA)
Helper Phospholipid (DSPC) 10 0
Helper Phospholipid (DOPG) 0 10
Cholesterol 38.5 38.5
PEGylated Lipid (e.g., DMG-

y pid (e.9 15 15
PEG2000)

Table 2: Physicochemical Characterization of SIRNA-LNPs
Parameter Standard LNP DOPG LNP
Particle Size (Z-average, nm) 80 - 100 85-110
Polydispersity Index (PDI) <0.2 <0.2

Zeta Potential (mV) at pH 7.4

Near-neutral (~0 mV)

Negative (-15 to -30 mV)

siRNA Encapsulation
Efficiency (%)

> 90%

> 90%

Experimental Protocols
Protocol 1: Preparation of Lipid Stock Solutions
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o Materials:

o

lonizable Cationic Lipid (e.g., DLin-MC3-DMA)

[¢]

1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG)

Cholesterol

[¢]

[e]

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

o

Ethanol (200 proof, anhydrous)
e Procedure:
1. Individually weigh the required amount of each lipid.
2. Dissolve each lipid in 100% ethanol to prepare individual stock solutions (e.g., 10-20 mM).

3. To prepare the final lipid mixture for formulation, combine the individual lipid stock
solutions in a glass vial to achieve the desired molar ratio (e.g., 50:10:38.5:1.5 of lonizable
Lipid:DOPG:Cholesterol:PEG-Lipid).

4. Vortex the final lipid mixture thoroughly to ensure homogeneity.

5. Store the lipid stock solutions at -20°C.

Protocol 2: Formulation of sSiRNA-DOPG LNPs using
Microfluidics

This protocol utilizes a microfluidic mixing device (e.g., NanoAssemblr®) for the controlled and
reproducible formulation of SIRNA-LNPs.[4]

o Materials:
o Final lipid mixture in ethanol (from Protocol 1)

o SiRNA stock solution
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o 25 mM Acetate buffer (pH 4.0)
o Phosphate-buffered saline (PBS), pH 7.4

o Microfluidic mixing system and cartridges

e Procedure:

1. Prepare the Aqueous Phase: Dilute the siRNA stock solution in 25 mM acetate buffer (pH
4.0) to the desired concentration. The acidic buffer is crucial for the protonation of the
ionizable lipid, facilitating its interaction with the negatively charged siRNA.[5]

2. Prepare the Organic Phase: Use the final lipid mixture in ethanol prepared in Protocol 1.
3. Set up the Microfluidic System:

= Prime the microfluidic system with ethanol and the aqueous buffer as per the
manufacturer's instructions.

» Load the aqueous siRNA solution into one syringe and the ethanolic lipid mixture into
another.

4. Mixing:

» Set the desired total flow rate (e.g., 2-12 mL/min) and flow rate ratio (e.g., 3:1 aqueous
to organic phase).

= Initiate the mixing process. The rapid mixing of the two streams within the microfluidic
channels induces the self-assembly of the lipids and siRNA into nanopatrticles.[4][6]

5. Dilution and Neutralization: Collect the LNP solution from the outlet and immediately dilute
it with PBS (pH 7.4) to raise the pH and stabilize the newly formed nanoparticles.

6. Purification and Concentration:

» Dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C using an
appropriate molecular weight cutoff (e.g., 10 kDa) dialysis cassette to remove ethanol
and unencapsulated siRNA.
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= Concentrate the purified LNPs using a centrifugal filter device if necessary.

7. Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 um syringe
filter.

8. Storage: Store the sSIRNA-DOPG LNPs at 4°C.

Protocol 3: Characterization of siRNA-DOPG LNPs

» Particle Size and Polydispersity Index (PDI) Measurement:
o Technique: Dynamic Light Scattering (DLS).[7]
o Procedure:
1. Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).
2. Measure the particle size (Z-average diameter) and PDI using a DLS instrument.
3. Perform the measurement in triplicate.
e Zeta Potential Measurement:
o Technique: Electrophoretic Light Scattering (ELS).
o Procedure:
1. Dilute the LNP suspension in an appropriate low-salt buffer or deionized water.

2. Measure the zeta potential using a suitable instrument. The inclusion of the anionic
DOPG is expected to result in a negative surface charge at physiological pH.

3. Perform the measurement in triplicate.
o sSiRNA Encapsulation Efficiency:
o Technique: RiboGreen® Assay.[8]

o Procedure:
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1. Prepare two sets of LNP samples.

2. In one set, add a surfactant (e.g., 0.5% Triton™ X-100) to lyse the LNPs and release
the encapsulated siRNA. This will measure the total siRNA.

3. In the second set, measure the amount of free (unencapsulated) siRNA without lysing
the LNPs.

4. Use the RiboGreen® reagent, which fluoresces upon binding to RNA, to quantify the
amount of siRNA in both sets against a standard curve.

5. Calculate the encapsulation efficiency using the following formula: Encapsulation
Efficiency (%) = [(Total SiRNA - Free siRNA) / Total SiRNA] x 100

Visualizations
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Caption: Workflow for sSiRNA-DOPG LNP Formulation.

© 2026 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b1253120/docs?utm_src=pdf-body-img#application-notes-protocols-formulation-of-sirna-loaded-lipid-nanoparticles-with-dopg
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1253120?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Methodological & Application

Check Availability & Pricing

Anionic siRNA-LNP Cell Membrane

1. Uptake

Endocytosis
(Clathrin/Caveolae-mediated)

P. Internalization

Early Endosome
(pH ~6.5)

3. Maturation

Late Endosome
(pH ~5.5)

4. pH-triggered
Membrane Fusion

Lysosome

(Degradation) Endosomal Escape

b. siRNA Release

RISC Loading

Target mRNA Cleavage
(Gene Silencing)

Click to download full resolution via product page

Caption: Cellular Uptake and Endosomal Escape Pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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